gamma-Elemene

Description

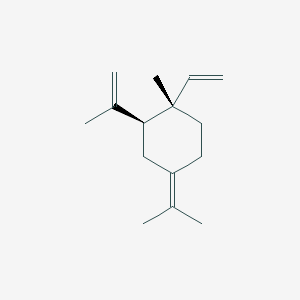

Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1S,2S)-1-ethenyl-1-methyl-4-propan-2-ylidene-2-prop-1-en-2-ylcyclohexane |

InChI |

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,14H,1,4,8-10H2,2-3,5-6H3/t14-,15+/m0/s1 |

InChI Key |

BQSLMQNYHVFRDT-LSDHHAIUSA-N |

SMILES |

CC(=C1CCC(C(C1)C(=C)C)(C)C=C)C |

Isomeric SMILES |

CC(=C1CC[C@@]([C@@H](C1)C(=C)C)(C)C=C)C |

Canonical SMILES |

CC(=C1CCC(C(C1)C(=C)C)(C)C=C)C |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Gamma Elemene

Distribution and Isolation from Botanical Sources

Identification in Essential Oils of Curcuma Species

Gamma-elemene is a notable constituent of the essential oils derived from various species of the genus Curcuma, which belongs to the ginger family (Zingiberaceae). mdpi.comresearchgate.net For instance, it has been identified in the essential oil of Curcuma longa (turmeric) rhizomes. nih.govdergipark.org.tr In one study, the essential oil from Curcuma longa rhizomes was found to contain γ-elemene at a concentration of 6.1%. nih.gov Another analysis of turmeric essential oil also reported the presence of γ-elemene. dergipark.org.tr Furthermore, γ-elemene has been quantified in the rhizomes of three different Curcuma species, highlighting its prevalence within this genus. ebi.ac.uk The crude drug elemene, extracted from Curcuma wenyujin, is a mixture that includes β-elemene, γ-elemene, and δ-elemene. nih.gov

Presence in Juniperus phoenicea and Hyssopus officinalis Extracts

Detection in Other Diverse Plant Families

Beyond Curcuma and Juniperus, γ-elemene is distributed across a wide array of plant families. It has been reported in:

Azadirachta indica (Neem): Belongs to the Meliaceae family. ebin.pubresearchgate.net

Kaempferia galanga : Another member of the Zingiberaceae family. science.govscribd.com

Siparuna species : Research has pointed to the presence of γ-elemene in this genus. researchgate.net

Annonaceae family : The essential oil from the leaves of Artabotrys hongkongensis contains γ-elemene. ebi.ac.uk

Asteraceae family : It is a major component in the leaf essential oil of Blumea mollis. ebi.ac.uk

Ericaceae family : Found in the essential oil of Rhododendron anthopogonoides. ebi.ac.uk

Piperaceae family : Detected in the essential oils of various Piper species. sbq.org.br

This wide distribution highlights the compound's role as a common plant metabolite. nih.gov

Biogenetic Routes and Enzymatic Mechanisms

The biosynthesis of γ-elemene, like other sesquiterpenoids, follows complex pathways within the plant cell.

Involvement of the Mevalonate (B85504) (MVA) Pathway

The primary route for the synthesis of sesquiterpenoids, including γ-elemene, is the mevalonate (MVA) pathway, which occurs in the cytoplasm of plant cells. foodb.camdpi.com This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov These five-carbon precursors are the fundamental building blocks for all terpenoids. mdpi.com Farnesyl diphosphate (FPP), a 15-carbon intermediate, is a key precursor in the biosynthesis of sesquiterpenes and is formed through the condensation of IPP and DMAPP units. foodb.canih.gov

Interactions with the Methylerythritol Phosphate (B84403) (MEP) Pathway

While the MVA pathway is the main source of sesquiterpenoid precursors, there is evidence of crosstalk with the methylerythritol phosphate (MEP) pathway. foodb.cahmdb.ca The MEP pathway, located in the plastids, also produces IPP and DMAPP but from different starting materials: pyruvate (B1213749) and glyceraldehyde-3-phosphate. mdpi.comrsc.org Although the MEP pathway is primarily associated with the synthesis of monoterpenes and diterpenes, the exchange of intermediates between the cytosol and plastids allows for the potential contribution of MEP-derived precursors to sesquiterpenoid biosynthesis. foodb.cabeilstein-journals.org

The direct enzymatic step leading to γ-elemene involves the cyclization of a germacrene precursor. Specifically, it is believed that γ-elemene can be formed from the thermal rearrangement of germacrene A during analysis techniques like gas chromatography. beilstein-journals.orgresearchgate.net However, the precise enzymatic mechanisms controlling the final cyclization steps to form γ-elemene in vivo are still an area of active research.

Farnesyl Diphosphate (FPP) as a Key Intermediate

The biosynthesis of all sesquiterpenes, which are 15-carbon compounds, proceeds from a central precursor molecule: farnesyl diphosphate (FPP), also known as farnesyl pyrophosphate. hmdb.cabeilstein-journals.orgwikipedia.orgbeilstein-journals.org FPP is formed by the enzyme FPP synthase (FPS), which catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. notulaebotanicae.roapsnet.org This process first yields the 10-carbon intermediate geranyl diphosphate (GPP), which is then elongated by another IPP unit to form the 15-carbon FPP. acs.orgapsnet.org

FPP stands at a critical branch point in isoprenoid metabolism, serving as the direct substrate for a large family of enzymes known as terpene synthases (TPSs), or more specifically, sesquiterpene synthases (STSs). mdpi.comacs.orgapsnet.org These enzymes are responsible for generating the vast structural diversity observed in sesquiterpenes by catalyzing complex cyclization and rearrangement reactions. researchgate.netacs.orgresearchgate.net The formation of FPP is therefore the committed step leading to the entire class of sesquiterpenoids. apsnet.org

Cyclization Reactions and Isomerization Processes (e.g., via Germacrene B)

The transformation of the linear FPP molecule into the cyclic structure of this compound is a multi-step enzymatic process involving cyclization and rearrangement cascades. researchgate.netresearchgate.net The biosynthesis of this compound is intricately linked to another sesquiterpene, germacrene B, which serves as a crucial intermediate. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org

The process is initiated by a sesquiterpene synthase enzyme that binds FPP. The reaction begins with the ionization of FPP through the removal of the diphosphate group, which generates a farnesyl cation. researchgate.netbeilstein-journals.orgresearchgate.netd-nb.info This highly reactive carbocation is then precisely folded within the enzyme's active site to facilitate specific cyclization reactions.

For the formation of germacrene B, the farnesyl cation undergoes a 1,10-cyclization, where the double bond between C10 and C11 attacks the cationic center at C1. beilstein-journals.orgbeilstein-journals.orgd-nb.info This ring-closing step produces a 10-membered ring intermediate, the (E,E)-germacradienyl cation. beilstein-journals.orgd-nb.info Subsequent deprotonation of this cation yields the neutral, but unstable, sesquiterpene hydrocarbon germacrene B. beilstein-journals.orgbeilstein-journals.org Germacrene B synthases have been identified in several plant species, including Solanum habrochaites and Cannabis sativa. beilstein-journals.orgresearchgate.net

The final step in the formation of this compound from this pathway is not an enzyme-catalyzed reaction but a thermally induced molecular rearrangement known as the Cope rearrangement. nih.govbeilstein-journals.orgresearchgate.net Germacrene B, when heated to temperatures above 120 °C, readily undergoes this rearrangement to form the more stable γ-elemene. nih.govbeilstein-journals.orgresearchgate.net This transformation is often observed during the analysis of essential oils by gas chromatography (GC), where the high temperatures of the injection port can convert native germacrene B into γ-elemene. pnas.orgresearchgate.net Mechanistic studies using isotopically labeled precursors have confirmed that the biosynthesis of γ-elemene proceeds via germacrene B. beilstein-journals.org

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | γ-Elemene |

| Farnesyl Diphosphate | FPP |

| Isopentenyl Diphosphate | IPP |

| Dimethylallyl Diphosphate | DMAPP |

| Geranyl Diphosphate | GPP |

| Germacrene B |

Advanced Analytical and Synthetic Methodologies for Gamma Elemene Research

Sophisticated Spectroscopic and Chromatographic Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for the identification and quantification of volatile and semi-volatile compounds, such as γ-elemene, within complex natural extracts. nih.govscielo.br This method combines the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. In the analysis of essential oils, where γ-elemene is a common constituent, GC-MS allows for the separation of individual terpenes and terpenoids from the mixture, after which the mass spectrometer fragments the molecules and generates a unique mass spectrum for each, acting as a molecular fingerprint. ebi.ac.uknih.gov

Researchers have successfully employed GC-MS to identify and quantify γ-elemene in a wide variety of plant species. For instance, γ-elemene has been identified as a significant component in the essential oils of Curcuma species (rhizomes), Atractylodes lancea, and Dendropanax morbifera. nih.govscielo.brebi.ac.uk The relative abundance of γ-elemene can vary significantly depending on the plant species, geographical origin, and the specific part of the plant being analyzed. nih.govscielo.br In a study on Atractylodes lancea from various geographical locations, γ-elemene was one of thirteen sesquiterpenes and polyacetylenes identified and quantified using a sensitive GC-MS method. scielo.br Similarly, an analysis of essential oil from the root of Angelica dahurica cv. Qibaizhi identified γ-elemene as one of the main compounds, constituting 1.82% of the total oil. nih.gov These analyses are crucial for the quality control and chemical characterization of plant-derived products. nih.gov

The following table summarizes the detection of γ-elemene in various plant sources using GC-MS.

| Plant Species | Part Analyzed | Relative Content of γ-Elemene (%) | Reference |

| Dendropanax morbifera | Not Specified | 18.59 | ebi.ac.uk |

| Blumea mollis | Leaves | 12.19 | ebi.ac.uk |

| Rhododendron anthopogonoides | Aerial Parts | 5.10 | ebi.ac.uk |

| Angelica dahurica cv. Qibaizhi | Root | 1.82 | nih.gov |

| Siparuna gesnerioides | Not Specified | 45.8 | researchgate.net |

| Curcuma wenyujin | Rhizomes | Varies | nih.gov |

| Atractylodes lancea | Not Specified | Varies | scielo.br |

| Carum nigrum | Oleoresin (Seed) | 8.0 | ebi.ac.uk |

This table is for illustrative purposes; content percentages can vary based on specific extraction and analysis conditions.

While GC-MS is powerful, the analysis of essential oils is often complicated by the presence of numerous structural isomers, which have very similar mass spectra and close retention times, making their separation on a single chromatographic column difficult. lcms.czmdpi.com Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers a solution by providing significantly enhanced peak capacity and resolution. lcms.czmdpi.com This technique uses two different capillary columns connected by a modulator. mdpi.com The effluent from the first column is trapped, focused, and then rapidly re-injected onto the second, shorter column for an additional separation based on a different chemical property (e.g., polarity). lcms.cz

The application of GC×GC-MS is particularly advantageous for differentiating elemene isomers, such as α-, β-, γ-, and δ-elemene, which frequently co-occur in nature. wikipedia.orgmdpi.com The enhanced separation power allows for the clear resolution of these isomers, which might otherwise co-elute in a one-dimensional GC system. lcms.czmdpi.com For example, in the analysis of grape volatiles, GC×GC has been used to separate γ-elemene from other sesquiterpenes like γ-muurolene and α-amorphene. mdpi.com Studies on complex samples like Teucrium chamaedrys volatiles have demonstrated the ability of GC×GC-Time-of-Flight Mass Spectrometry (TOF/MS) to resolve hundreds of components, with γ-elemene being identified as a major compound. nih.gov This level of detail is critical for accurate chemical profiling and understanding the subtle compositional differences between samples. lcms.cz

Understanding the biosynthetic pathways leading to compounds like γ-elemene requires sophisticated experimental approaches. In vivo-labeling is a powerful technique used to elucidate these pathways directly within a living organism. beilstein-journals.orgresearchgate.net The method involves feeding the organism stable isotope-labeled precursors and then tracking the incorporation of these isotopes into the final natural product. beilstein-journals.orgresearchgate.net

In the study of sesquiterpene biosynthesis in grapes (Vitis vinifera L.), researchers used [6,6,6-²H₃]-(±)-mevalonolactone (d₃-MVL) as a labeled precursor. beilstein-journals.org After introducing d₃-MVL to the grape exocarp, the volatile compounds were analyzed by HS-SPME–GC×GC–MS. beilstein-journals.org The analysis revealed the incorporation of deuterium (B1214612) atoms into γ-elemene, producing d₉-γ-elemene. beilstein-journals.org This finding is consistent with the proposed mechanism where γ-elemene is formed from the precursor (E,E)-germacrene B. beilstein-journals.org Such experiments provide unambiguous evidence for specific steps in a biosynthetic pathway, confirming or disproving proposed mechanisms and clarifying the origin of complex molecules in nature. beilstein-journals.orgresearchgate.net Isotope labeling has also been instrumental in studying the Cope rearrangement of related germacrene terpenes to their corresponding elemene isomers, a reaction that can be an artifact of high-temperature GC analysis but is also relevant to biosynthesis. mdpi.comresearchgate.netresearchgate.net

Chemical Synthesis Strategies and Structural Derivatization

The total synthesis of γ-elemene and its structurally related analogues is a significant area of research in organic chemistry, driven by the need to access these molecules for further study and to develop efficient synthetic methodologies. mdpi.comresearchgate.net Total synthesis provides a route to produce these compounds, which can be difficult to isolate in high purity and large quantities from natural sources. mdpi.com Various strategies have been developed, often focusing on convergent approaches where complex fragments of the molecule are synthesized separately before being joined together. rsc.orgrsc.org

The table below outlines some of the reported total synthesis approaches for γ-elemene and its analogues.

| Starting Material | Key Strategy/Reactions | Target Compound(s) | Reference |

| (+)-Verbenone | Convergent synthesis, intermolecular aldol (B89426) reaction, base-promoted cyclization | γ-elemene-type sesquiterpenes, elema-1,3,7(11),8-tetraen-8,12-lactam | researchgate.net, rsc.org, rsc.org, nih.gov |

| Germacrone (B1671451) | Semisynthesis, enantioselective reduction, deoxygenation | (+)-γ-elemene | dxy.cn |

| Not Specified | Stereoselective construction of cis-1,2-dialkylcyclohexanecarboxylates | (±)-γ-elemene | scilit.com, acs.org |

Achieving control over the three-dimensional arrangement of atoms, or stereochemistry, is a critical challenge in the synthesis of natural products like γ-elemene. Stereoselective synthesis aims to produce a specific stereoisomer, which is important as different isomers can have distinct properties. Methodologies for the stereoselective synthesis of elemenes often rely on well-established and robust chemical transformations. nih.govrsc.org

For the related β-elemene, asymmetric total syntheses have been accomplished using a "chiral pool" strategy, where a readily available chiral molecule, such as (R)-carvone, is used as the starting material. nih.govrsc.orgrsc.org The inherent chirality of the starting material is used to guide the stereochemistry of subsequent transformations. Key stereoselective reactions employed in these syntheses include 1,4-Michael conjugate addition to set the isopropenyl moiety, and regio- and stereoselective aldol condensations. nih.govrsc.orgrsc.org An enantioselective approach to (+)-γ-elemene has been demonstrated using an asymmetric reduction of germacrone with a chiral CBS-oxazaborolidine catalyst, which resulted in a product with a 75% enantiomeric excess. dxy.cn The development of novel methods for the stereoselective construction of functionalized cyclohexane (B81311) rings, which form the core of the elemene skeleton, is also an active area of research. scilit.comacs.org These advanced synthetic methods are crucial for producing enantiomerically pure elemenes, enabling more precise investigations into their properties. dxy.cn

Mechanistic Investigations of Gamma Elemene S Biological Activities in Preclinical Models

Cellular Proliferation and Survival Modulation

Gamma-elemene has been shown to modulate several signaling pathways involved in cellular proliferation and apoptosis. biosynth.com Studies indicate that its biological effects are linked to the induction of apoptosis and cell cycle arrest. biosynth.combiosynth.com

Induction of Apoptosis Pathways in Cellular Models

This compound has been observed to induce apoptosis, or programmed cell death, in various cancer cell models. biosynth.com This process is a key mechanism in its potential anti-proliferative effects.

Research suggests that elemene, including its gamma isomer, can induce apoptosis through the mitochondria-mediated caspase pathway. nih.gov This intrinsic pathway is activated by various stimuli and leads to changes in the mitochondrial membrane, a critical step in the apoptotic process. dxy.cn The process involves the release of cytochrome c from the mitochondria into the cytosol. scispace.com This release is a pivotal event that initiates the activation of caspases, the executive enzymes of apoptosis. scispace.com

The Bcl-2 family of proteins are significant regulators of mitochondria-mediated apoptosis. nih.gov This family includes both anti-apoptotic proteins, such as Bcl-2, and pro-apoptotic proteins, like Bax. nih.gov The balance between these opposing proteins is crucial in determining a cell's susceptibility to apoptosis. nih.gov

Studies on elemene have demonstrated its ability to modulate the expression of key proteins involved in apoptosis. dovepress.com Specifically, it has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 while up-regulating the expression of the pro-apoptotic protein Bax. nih.govspandidos-publications.comnih.gov This shift in the Bax/Bcl-2 ratio favors apoptosis.

Furthermore, elemene treatment has been associated with the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP). dovepress.comnih.gov Caspase-3 is a critical executioner caspase, and its activation is a hallmark of apoptosis. PARP is a substrate of activated caspase-3, and its cleavage is another indicator of ongoing apoptosis. nih.gov Some studies have also reported an increase in the expression of caspase-9, an initiator caspase in the mitochondrial pathway. nih.gov

Table 1: Effect of Elemene on Apoptotic Protein Expression in Preclinical Models

| Cell Line | Treatment | Effect on Bcl-2 | Effect on Bax | Effect on Caspase-3 | Effect on PARP | Reference |

|---|---|---|---|---|---|---|

| Pancreatic Cancer Cells | Elemene | Down-regulation | Up-regulation (via p53) | - | - | nih.gov |

| Lung Adenocarcinoma (A549/DDP) | β-elemene + Cisplatin | Down-regulation | Up-regulation | Cleavage Increased | Cleavage Increased | nih.gov |

| Triple-Negative Breast Cancer (MDA-MB-231, BT549) | β-elemene + 5-FU | Down-regulation | Up-regulation | Activation Increased | Cleavage Increased | dovepress.com |

| Non-Small-Cell Lung Cancer (H460) | γ-elemene + Cisplatin | Down-regulation | Up-regulation | Activation Increased | Cleavage Increased | scispace.com |

| Cervical Cancer (SiHa) | β-elemene | Down-regulation | Up-regulation | - | - | spandidos-publications.com |

| Differentiated Thyroid Carcinoma (IHH-4, K1, FTC133) | β-elemene | Down-regulation | - | - | - | amegroups.org |

Note: This table includes findings on elemene and its isomers as specific data for this compound is limited in some contexts.

Cell Cycle Perturbation and Arrest Mechanisms

In addition to inducing apoptosis, this compound has been shown to interfere with the cell cycle, leading to arrest at specific phases. biosynth.com This disruption of the normal cell cycle progression is another key aspect of its anti-proliferative activity.

Several studies have indicated that elemene can cause cell cycle arrest in the S phase. nih.gov In pancreatic cancer cell lines, treatment with elemene led to an arrest in the S phase. nih.govd-nb.info Similarly, in human hepatoma HepG-2 cells, β-elemene induced a significant S phase arrest. researchgate.net This suggests that elemene may interfere with DNA synthesis, a critical process that occurs during the S phase of the cell cycle.

Research has also demonstrated that elemene and its isomers can impact the G2/M phase transition of the cell cycle. mdpi.com In non-small-cell lung cancer (NSCLC) cell lines, β-elemene was reported to induce cell cycle arrest at the G2/M phase. mdpi.com This effect was associated with a reduction in the activities of cyclin-CDC/CDK complexes, including cyclin B1-CDC2. mdpi.com In cisplatin-resistant human ovarian cancer cells, β-elemene also led to G2/M phase arrest by downregulating the expression of CDC2 and cyclin B1. mdpi.com Furthermore, in NSCLC cells, a combination of β-elemene and radiation was shown to dramatically increase the proportion of cells in the G2/M phase. nih.gov This indicates that elemene can prevent cells from entering mitosis, thereby halting cell division.

Table 2: Effect of Elemene on Cell Cycle Progression in Preclinical Models

| Cell Line | Treatment | Phase of Arrest | Key Molecular Targets | Reference |

|---|---|---|---|---|

| Pancreatic Cancer (BxPC-3, Panc-1) | Elemene | S Phase | - | nih.govd-nb.info |

| Non-Small-Cell Lung Cancer (H460) | β-elemene | G2/M Phase | Cyclin B1-CDC2, Cyclin A-CDC2, Cyclin A-CDK2 | mdpi.com |

| Human Hepatoma (HepG-2) | β-elemene | S Phase | - | researchgate.net |

| Non-Small-Cell Lung Cancer (A549) | β-elemene + Radiation | G2/M Phase | - | nih.gov |

| Ovarian Cancer (A2780/CP70) | β-elemene | G2/M Phase | CDC2, Cyclin B1 | mdpi.com |

Note: This table includes findings on elemene and its isomers as specific data for this compound is limited in some contexts.

Inhibition of Angiogenesis in In Vitro Models

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. The elemene mixture, containing this compound, has demonstrated significant anti-angiogenic properties in preclinical studies. In vitro models, particularly those using Human Umbilical Vein Endothelial Cells (HUVECs), have been instrumental in revealing these effects.

Research shows that elemene can directly inhibit the proliferation, migration, and tube formation of endothelial cells, which are fundamental steps in the angiogenic process. Studies focusing on β-elemene, the most active component, have shown it inhibits the growth of human hemangioma endothelial cells (HemECs) at high concentrations. karger.com It also reduces the expression of key pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), a critical signaling protein that stimulates angiogenesis. karger.com By downregulating VEGF, elemene disrupts the signaling cascade that leads to the formation of new tumor blood supply networks.

The table below summarizes findings on the inhibitory effects of elemene's primary isomer on endothelial cells.

| Cell Line | Assay | Key Findings |

| HemECs | Proliferation, Migration, Tube Formation | High concentrations of β-elemene inhibited cell proliferation, migration, and angiogenesis. |

| HUVECs | Proliferation | β-elemene was found to directly inhibit HUVEC proliferation in a dose-dependent manner. |

| HUVECs | Gene Expression | Treatment with β-elemene led to the downregulation of VEGFa expression. |

Modulation of Multidrug Resistance (MDR) Phenotypes

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs. Elemene, with contributions from this compound, has been shown to counteract MDR through multiple mechanisms. nih.gov

One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.govmdpi.com These transporters function as efflux pumps, actively removing chemotherapeutic drugs from the cancer cell, thereby reducing their intracellular concentration and efficacy.

Studies have demonstrated that elemene can reverse P-gp-mediated MDR. mdpi.com Mechanistically, it has been shown to both reduce the expression of the ABCB1 gene and inhibit the function of the P-gp transporter. nih.govspandidos-publications.com By doing so, elemene increases the intracellular accumulation of various chemotherapeutic agents, effectively re-sensitizing resistant cells to treatment. For instance, β-elemene treatment in doxorubicin-resistant breast cancer cells and erlotinib-resistant non-small cell lung cancer cells led to a significant decrease in P-gp expression and function, which enhanced the cytotoxic effects of the respective drugs. mdpi.comspandidos-publications.com

The following table details research findings on elemene's ability to reverse MDR by targeting ABCB1/P-gp.

| Cell Line | Resistance to | Key Findings on Elemene's Effect |

| A549/ER | Erlotinib | Reduced P-gp expression and inhibited P-gp-dependent drug efflux, increasing intracellular drug concentration. spandidos-publications.com |

| K562/DNR | Daunorubicin | Markedly increased intracellular accumulation of doxorubicin (B1662922) and rhodamine 123; significantly inhibited P-gp expression. mdpi.com |

| SGC7901/ADR | Adriamycin | Significantly inhibited P-gp expression and increased intracellular drug accumulation. mdpi.com |

| A549/DDP | Cisplatin | Down-regulated P-gp expression and increased intracellular accumulation of Rhodamine-123. nih.gov |

Exosomes are small extracellular vesicles that mediate intercellular communication by transferring cargo, including proteins and microRNAs (miRNAs), between cells. In the context of cancer, exosomes released by drug-resistant cells can transfer resistance-conferring molecules to sensitive cells, thereby propagating the MDR phenotype.

Research indicates that elemene can interfere with this process. nih.govfrontiersin.org Studies have shown that β-elemene can alter the content of exosomes released from resistant cancer cells, specifically affecting the expression of MDR-related miRNAs. karger.comfrontiersin.org By modulating the exosomal cargo, elemene reduces the transmission of drug resistance to neighboring cells. frontiersin.orgnih.gov In one study, β-elemene was found to reverse chemoresistance in breast cancer cells by mediating the expression of MDR-related miRNAs and the genes PTEN and Pgp within exosomes, thereby reducing the spread of resistance. karger.comnih.gov Treatment with β-elemene also inhibited the invasion and metastasis in gastric cancer cells that was induced by exosomes from their drug-resistant counterparts. nih.gov

Signaling Pathway Regulation

This compound, as a constituent of elemene, contributes to the regulation of critical intracellular signaling pathways that govern cell survival, proliferation, and resistance.

The Phosphatidylinositol-3-Kinase (PI3K)/AKT signaling pathway is a central regulator of cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers and is linked to tumor progression and drug resistance. mdpi.com

Elemene has been consistently shown to inhibit the PI3K/AKT/mTOR signaling pathway in various cancer cell lines. biomedgrid.commdpi.comnih.gov The mechanism involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of its downstream effector, AKT. biomedgrid.com The suppression of AKT phosphorylation by elemene has been documented in bladder cancer, non-small cell lung cancer, and gastric cancer cells. e-century.usnih.gov This inhibition leads to decreased cell viability and the induction of apoptosis, highlighting a key mechanism of its antitumor activity. biomedgrid.commdpi.com

The Phosphatase and Tensin Homolog (PTEN) gene encodes a tumor suppressor protein that acts as a critical negative regulator of the PI3K/AKT pathway. nih.govfrontiersin.org Loss or downregulation of PTEN is common in cancer and leads to the constitutive activation of PI3K/AKT signaling. unimi.it

A key mechanism by which elemene counters the PI3K/AKT pathway is through the upregulation of PTEN gene expression. nih.gov Studies in bladder cancer cells demonstrated that β-elemene treatment led to a significant increase in PTEN protein expression. nih.govnih.gov This restoration of PTEN levels effectively suppresses AKT phosphorylation, thereby inhibiting cell survival signals and promoting apoptosis. nih.govajol.info The ability of elemene to increase PTEN expression is also directly linked to its capacity to reverse multidrug resistance, as PTEN levels within cells and exosomes were shown to be modulated by β-elemene treatment in resistant breast cancer cells. karger.comnih.gov

Influence on MAPK/ERK Signaling

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a multitude of cellular processes. While studies on elemene mixtures and the β-elemene isomer have investigated effects on this pathway, showing modulation of p38 MAPK and ERK1/2, specific preclinical data focusing solely on the influence of this compound on MAPK/ERK signaling is limited in the current scientific literature. mdpi.comtwasp.infonih.govspandidos-publications.com Further research is required to elucidate the direct and specific interactions of this compound with components of the MAPK/ERK cascade.

Modulation of p53 and P15/Cyclin D1 Expression

The tumor suppressor protein p53 and cell cycle regulators like P15 and Cyclin D1 are crucial targets in cancer research. Investigations into the β-isomer of elemene have demonstrated its ability to upregulate p53 and P15 expression while downregulating Cyclin D1. mdpi.comspandidos-publications.com However, preclinical studies dedicated exclusively to the mechanistic action of this compound on the expression of p53, P15, or Cyclin D1 are not extensively available. Research on elemene, as a mixture containing γ-elemene, has indicated an upregulation of p53. nih.gov Elucidating the specific contribution of the gamma isomer to these effects requires more focused investigation.

Regulation of microRNA Pathways (e.g., miR-1323/Cbl-b/EGFR)

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression and are implicated in various diseases. nih.gov The specific pathway involving miR-1323, Casitas B-lineage lymphoma-b (Cbl-b), and the epidermal growth factor receptor (EGFR) has been identified as a target for β-elemene in mediating its effects in certain cancer models. mdpi.comnih.gov At present, there is a lack of specific research findings detailing the role of this compound in the regulation of this or other microRNA pathways. Therefore, the capacity of this compound to modulate gene expression through miRNA-dependent mechanisms remains an area for future exploration.

Immunomodulatory and Anti-inflammatory Properties

Regulation of Macrophage Activity and Cytokine Production (e.g., TNF-α, IL-12)

This compound has demonstrated distinct immunomodulatory capabilities, particularly in its interaction with macrophages, which are key cells of the innate immune system. nih.gov In preclinical models, this compound was found to stimulate macrophage activity. researchgate.net This stimulation is associated with an increased production of important pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12). researchgate.netfrontiersin.org These cytokines are crucial for orchestrating a Th1-type immune response, which is vital for defending against intracellular pathogens. frontiersin.orgspringermedizin.denih.gov The anti-amastigote activity of this compound is directly linked to these indirect effects mediated by macrophage activity modulation. researchgate.netnih.gov

Table 1: Effect of this compound on Macrophage Cytokine Production

| Cell Line | Treatment | Observed Effect | Cytokine(s) Affected | Source |

|---|

Impact on Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Levels in Immune Cells

The functional activation of macrophages by this compound also extends to its influence on reactive signaling molecules. Research has shown that this compound treatment leads to the increased production of both nitric oxide (NO) and reactive oxygen species (ROS) in macrophages, particularly when the cells are challenged with a pathogen like Leishmania amazonensis. researchgate.netfrontiersin.org NO is a critical molecule in innate immunity, contributing to the killing of intracellular pathogens. nih.gov Similarly, ROS are crucial for various immune defense mechanisms. nih.gov In studies where macrophages were infected with L. amazonensis, this compound treatment amplified the levels of NO and ROS. frontiersin.org This suggests that part of this compound's parasiticidal effect is mediated by enhancing the oxidative burst and nitrosative stress within immune cells, creating a hostile environment for the pathogen. researchgate.net

Antimicrobial and Parasiticidal Mechanisms

This compound has been identified as a bioactive constituent in various plant essential oils and has shown a range of antimicrobial and parasiticidal activities.

Its antileishmanial properties have been investigated against Leishmania (Leishmania) amazonensis. The proposed mechanism involves direct action against the parasite by compromising the integrity of its plasma membrane. researchgate.netnih.gov This disruption increases the membrane's permeability, leading to cell death. researchgate.netnih.gov In addition to this direct effect, its immunomodulatory action on macrophages, which boosts the production of NO and ROS, contributes to the clearance of intracellular parasites. researchgate.netnih.gov

This compound has also been recognized for its insecticidal activity. It is a potential toxic agent against various mosquito larvae, including Anopheles subpictus, Aedes albopictus, and Culex tritaeniorhynchus. scielo.br In silico analysis suggests a potential mechanism for its larvicidal action against Aedes aegypti involves stable binding and potential inhibition of the enzyme acetylcholinesterase (AChE). nih.gov Furthermore, it is an active component against the cat flea, Ctenocephalides felis felis, with a proposed mechanism involving the targeting of tyramine (B21549) receptors, although this has not been fully elucidated. scielo.brscielo.br

Antibacterial activity has also been reported for essential oils containing this compound. nih.govscielo.br The mechanism of action for terpenoids like this compound is often attributed to their lipophilic nature, which allows them to disrupt the bacterial cell membrane. scielo.brsbpmed.org.br

Table 2: Antimicrobial and Parasiticidal Activity of this compound

| Organism | Activity | Proposed/Observed Mechanism | Source |

|---|---|---|---|

| Leishmania amazonensis | Antileishmanial | Decreased plasma membrane integrity; Macrophage activation (↑TNF-α, IL-12, NO, ROS) | researchgate.netnih.gov |

| Aedes aegypti (larvae) | Larvicidal | Potential inhibition of acetylcholinesterase (AChE) | nih.gov |

| Ctenocephalides felis felis (cat flea) | Insecticidal | Potential targeting of tyramine receptors | scielo.brscielo.br |

| Various bacteria | Antibacterial | Disruption of bacterial cell membrane | scielo.brsbpmed.org.br |

Inhibition of Biofilm Formation (e.g., against Staphylococcus aureus)

This compound has been identified as a potential inhibitor of biofilm formation, a critical virulence factor for bacteria such as Staphylococcus aureus. In-silico studies have explored the interaction of this compound with key proteins involved in the biofilm development of S. aureus. One such study focused on the target proteins CrtM and SarA, which are essential for biofilm formation. nih.gov Through molecular docking simulations, this compound demonstrated a significant binding affinity for the CrtM protein, with a binding energy of -8.1 kcal/mol. nih.gov This interaction suggests a potential mechanism for disrupting the initial stages of biofilm development. The ADMET (absorption, distribution, metabolism, excretion, and toxicity) study of this compound also predicted it to be a non-toxic compound, further supporting its potential as a biofilm inhibitor. nih.gov

| Target Protein | Organism | Binding Energy (kcal/mol) | Reference |

| CrtM | Staphylococcus aureus | -8.1 | nih.gov |

Antileishmanial Activity Against Protozoan Parasites (e.g., Leishmania amazonensis)

This compound has demonstrated notable activity against the protozoan parasite Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. researchgate.netnih.govx-mol.net Laboratory investigations have evaluated its effects on both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite. frontiersin.org

Studies have determined the half-maximal inhibitory concentration (IC50) of this compound against L. amazonensis. For promastigotes, the IC50 value was reported to be 9.82 ± 0.15 μg/mL (48.05 ± 0.73 μM). researchgate.netx-mol.net this compound was found to be even more effective against the intracellular amastigote form, with a reported IC50 of 8.06 ± 0.12 μg/mL (39.44 ± 0.59 μM). researchgate.netnih.govx-mol.net

| Parasite Stage | Organism | IC50 (μg/mL) | IC50 (μM) | Reference |

| Promastigote | Leishmania amazonensis | 9.82 ± 0.15 | 48.05 ± 0.73 | researchgate.netx-mol.net |

| Amastigote | Leishmania amazonensis | 8.06 ± 0.12 | 39.44 ± 0.59 | researchgate.netnih.govx-mol.net |

A key mechanism behind the antileishmanial activity of this compound is its ability to disrupt the parasite's cell membrane integrity. researchgate.netnih.govx-mol.netnih.gov Studies have shown that treatment with this compound leads to a decrease in the plasma membrane integrity of L. amazonensis. researchgate.netx-mol.net This was observed through membrane permeability tests, which demonstrated a significant increase in the ability of fluorescent molecules to cross the promastigote membrane after exposure to the compound. frontiersin.orgnih.gov This disruption of the cell membrane is a direct activity against the parasite, contributing to cell death. researchgate.net

Beyond direct membrane damage, this compound also appears to exert its antileishmanial effects by modulating the host's immune response and affecting the parasite's metabolism. frontiersin.orgnih.gov In vitro studies using macrophages infected with L. amazonensis have shown that treatment with this compound leads to an increased production of reactive oxygen species (ROS) and nitric oxide (NO). researchgate.netx-mol.netfrontiersin.orgnih.gov Specifically, this compound increased NO levels at a concentration of 25 μg/mL in macrophages stimulated with the parasite. frontiersin.orgnih.gov Furthermore, an increase in ROS levels was observed in Leishmania-stimulated macrophages at concentrations between 12.5 μg/mL and 25 μg/mL. frontiersin.orgnih.gov This enhanced production of ROS and NO by the host macrophages creates a more hostile environment for the intracellular amastigotes, contributing to their elimination.

Insecticidal and Repellent Activities

Effects on Insect Pests (e.g., Spodoptera litura, Aedes aegypti)

This compound has exhibited significant insecticidal and repellent properties against various insect pests. Research has demonstrated its toxicity against the larvae of Spodoptera litura (tobacco cutworm or cotton leafworm), a major agricultural pest. hmdb.caresearchgate.netnih.gov In laboratory assays, this compound was found to be toxic to 4th instar larvae of S. litura, with a lethal concentration 50 (LC50) value of 10.64 μg/mL after 24 hours of exposure. nih.govms-editions.cl

In addition to its insecticidal effects, this compound also possesses repellent activity, notably against the yellow fever mosquito, Aedes aegypti. nih.gov The essential oil of Lantana montevidensis, which contains β-elemene as a major constituent, has been shown to be repellent against Ae. aegypti. ogu.edu.trresearchgate.net While several studies have highlighted the repellent activities of this compound, its specific efficacy can vary. researchgate.netnih.gov For instance, the essential oil of Cannabis sativa, with γ-elemene as a major component (16.2%), demonstrated insecticidal activity against various stages of the cat flea, Ctenocephalides felis felis. scielo.br

| Insect Pest | Activity | LC50 / MED | Reference |

| Spodoptera litura (4th instar larvae) | Insecticidal | 10.64 μg/mL | nih.govms-editions.cl |

| Aedes aegypti | Repellent | Not specified | nih.gov |

| Ctenocephalides felis felis | Insecticidal | Not specified for pure compound | scielo.br |

Proposed Molecular Targets in Insect Systems (e.g., Acetylcholinesterases, Tyramine Receptors)

The insecticidal and repellent actions of this compound are believed to stem from its interaction with specific molecular targets within the insect nervous system. researchgate.netmdpi.comresearchgate.net One of the primary proposed targets is the enzyme acetylcholinesterase (AChE), which is crucial for the transmission of nerve impulses. mdpi.comnih.gov Molecular modeling studies have predicted that this compound can stably bind to the acetylcholinesterases of Aedes aegypti, suggesting a potential mechanism for its larvicidal activity. nih.govmdpi.com The binding affinity of this compound to A. aegypti AChE was calculated to be -6.7 kcal/mol. mdpi.com In silico docking studies with AChE have shown a binding affinity of -8.8 kcal/mol. nih.gov

Another potential molecular target for this compound in insects is the tyramine receptor. scielo.brscielo.br Tyramine receptors are involved in regulating various physiological and behavioral processes in insects. scielo.br It has been suggested that this compound may be included in patented insect control formulations that target these receptors. scielo.brscielo.br The disruption of either acetylcholinesterase or tyramine receptor function can lead to the neurotoxic effects observed in insects exposed to this compound.

| Molecular Target | Insect | Binding Affinity (kcal/mol) | Reference |

| Acetylcholinesterase (AChE) | Aedes aegypti | -6.7 | mdpi.com |

| Acetylcholinesterase (AChE) | Not specified | -8.8 | nih.gov |

| Tyramine Receptor | Not specified | Not specified | scielo.brscielo.br |

Enzyme Inhibition Profiles

This compound, a sesquiterpene found in various medicinal plants, has been the subject of preclinical research to understand its biological activities. A significant area of this research focuses on its ability to inhibit various enzymes, which may underpin its potential therapeutic effects. The following sections detail the inhibitory profiles of this compound and its isomers against several key enzyme classes.

While direct studies on this compound are limited, research on its isomer, β-elemene, provides insight into the potential kinase inhibitory activities of the elemene scaffold. Kinases are crucial regulators of cellular signaling, and their inhibition is a key mechanism for many therapeutic agents.

Preclinical studies have shown that β-elemene can modulate multiple kinase signaling pathways involved in cell proliferation and survival. For instance, β-elemene has been reported to suppress the PI3K/AKT/mTOR signaling pathway in various tumor cells, including non-small-cell lung cancer and gastric cancer cells. It has also been found to induce cell cycle arrest at the G2/M phase by reducing the activities of cyclin-dependent kinase (CDK) complexes, such as cyclin B1-CDC2. Furthermore, β-elemene can influence the mitogen-activated protein kinase (MAPK) pathways, including the p38 MAPK and ERK1/2 pathways, which are critical for cell growth and differentiation. nih.govresearchgate.netnih.gov Although this evidence is for the beta isomer, it suggests that the elemene chemical structure has the potential to interact with and modulate the activity of various kinases.

Rho kinases (ROCK) are key effectors of the small GTPase RhoA and play a critical role in cellular functions like contraction, adhesion, and migration. Inhibition of the RhoA/ROCK pathway is a target for various therapeutic areas.

In vitro experiments have demonstrated that β-elemene acts as a Rho kinase inhibitor. wikipedia.org This inhibitory action is believed to contribute to its anti-proliferative effects on some cancer cell types. wikipedia.org The mechanism involves preventing the downstream signaling that leads to the phosphorylation of the myosin light chain, a process essential for cell contractility and motility. While these findings are specific to β-elemene, they highlight a potential mechanism for the elemene family of compounds, including this compound. Further research is needed to specifically elucidate the Rho kinase inhibitory activity of this compound itself.

Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overactivity of this enzyme can lead to hyperuricemia and gout.

Research has shown that essential oils containing this compound possess significant xanthine oxidase inhibitory activity. An essential oil extracted from the dried berries of Piper cubeba, which contained 17.68% this compound as a major component, demonstrated a strong inhibitory effect on xanthine oxidase. semanticscholar.orgmdpi.comnih.gov The study reported a half-maximal inhibitory concentration (IC50) value that, while less potent than the positive control allopurinol, indicates a notable inhibitory capacity. mdpi.com This suggests that this compound may be a contributing constituent to the observed bioactivity. General studies on terpenoids further support that these compounds have remarkable inhibitory effects against xanthine oxidase. researchgate.net

Table 1: Xanthine Oxidase Inhibitory Activity of an Essential Oil Containing this compound

| Source | Active Component(s) | Target Enzyme | IC50 Value (µg/mL) | Reference |

| Piper cubeba Essential Oil | This compound (17.68%) , Terpinen-4-ol (42.41%), α-copaene (20.04%) | Xanthine Oxidase | 54.87 ± 1.69 | semanticscholar.orgmdpi.com |

| Allopurinol (Positive Control) | Allopurinol | Xanthine Oxidase | 20.45 ± 0.3 | mdpi.com |

Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibiting these enzymes can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia.

Studies on essential oils containing elemene isomers have indicated potential inhibitory activity against these glycosidases. An essential oil from Cleistocalyx operculatus leaves, containing a small amount of this compound (0.1%), exhibited potent α-glucosidase inhibitory activity with an IC50 value of 61.82 ± 3.91 µg/mL. mdpi.com While this compound's direct contribution was not isolated, its presence in an active oil is noteworthy. mdpi.com

Similarly, research on essential oils containing the isomer β-elemene suggests it could contribute to α-glucosidase inhibition. nih.gov Furthermore, in silico molecular docking studies have predicted that both β-elemene and this compound have the potential to bind to and inhibit alpha-glucosidase. researchgate.netakademisains.gov.my Other studies have noted that elemenes, as a class of sesquiterpenoids, have been associated with antidiabetic activity through the inhibition of α-amylase and α-glucosidase. researchgate.net

Table 2: Glycosidase Inhibitory Activity of Essential Oils Containing Elemene Isomers

| Source | Elemene Isomer(s) Present | Target Enzyme | IC50 Value (µg/mL) | Reference |

| Cleistocalyx operculatus Essential Oil | This compound (0.1%) | Alpha-Glucosidase | 61.82 ± 3.91 | mdpi.com |

| Eruca vesicaria subsp. longirostris Leaf Essential Oil | beta-Elemene (B162499) (35.7%) | Alpha-Glucosidase | 100 ± 3 | nih.gov |

Computational Modeling and in Silico Approaches in Gamma Elemene Research

Molecular Docking Simulations for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein), enabling the identification of potential biological targets. This method has been extensively applied to gamma-elemene to screen for its binding capabilities against a wide array of proteins implicated in various diseases.

Through molecular docking simulations, this compound has been identified as a potential ligand for several key proteins. In a study targeting biofilm formation in Staphylococcus aureus, this compound was docked with the CrtM and SarA proteins, which are crucial for this process. nih.gov Another investigation focused on dengue virus replication identified the non-structural protein 2/non-structural protein 3 (NS2/NS3) chimera as a potential target for this compound. banglajol.info Research into thrombolytic treatments has explored the interaction of this compound with a target protein designated by the PDB ID 1A5H. researchgate.netresearchgate.net Furthermore, its potential as an inhibitor for xanthine (B1682287) oxidase (XO), an enzyme involved in gout, has also been assessed through docking studies. jrespharm.com In cancer research, this compound was identified as a potential natural product candidate against Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitors (EGFR-TKIs). researchgate.net

The analysis of these docked complexes reveals specific molecular interactions, which are predominantly non-covalent, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. wikipedia.org For instance, the interaction between this compound and the dengue virus NS2/NS3 complex involves multiple amino acid residues within the protein's binding site. banglajol.info Similarly, its binding to the S. aureus CrtM protein is characterized by a specific set of interactions that stabilize the complex. nih.gov

A critical output of molecular docking is the prediction of binding affinity, typically expressed as a docking score or binding free energy (e.g., in kcal/mol). A lower, more negative value generally indicates a stronger, more favorable interaction. researchgate.net These predictions are crucial for ranking potential drug candidates before they are subjected to more rigorous experimental validation. biorxiv.orgarxiv.org

Computational studies have reported specific binding affinities for this compound with its identified targets. It demonstrated a strong binding affinity for the S. aureus CrtM protein with a binding energy of -8.1 kcal/mol. nih.gov When docked against the dengue virus NS2/NS3 complex, it showed a high binding affinity with a docking score of -7.9 kcal/mol. banglajol.info Its interaction with xanthine oxidase was predicted to have a binding free energy of -6.9 kcal/mol. jrespharm.com In contrast, its docking score against the thrombolytic target 1A5H was reported as -3.001. researchgate.netresearchgate.net These findings highlight that this compound has a variable but often significant binding potential to diverse biological targets.

Table 1: Molecular Docking of this compound with Biological Targets

| Target Protein | Associated Disease/Process | Predicted Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| CrtM | Staphylococcus aureus biofilm formation | -8.1 | nih.gov |

| DENV NS2/NS3 Complex | Dengue Virus Replication | -7.9 | banglajol.info |

| Xanthine Oxidase (XO) | Gout / Hyperuricemia | -6.9 | jrespharm.com |

| Protein (PDB: 1A5H) | Thrombosis | -3.001 | researchgate.netresearchgate.net |

| SARS-CoV-2 Non-structural Proteins (3CLpro, PLpro, RdRp) | COVID-19 | Data suggests interaction | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the conformational stability of the protein-ligand complex, providing a more realistic understanding of the binding event.

MD simulations have been employed to validate the findings from docking studies of this compound and related compounds. nih.govresearchgate.net For the this compound-CrtM complex, MD simulation studies confirmed the high affinity of binding and the stability of the molecule with its target. nih.gov In another study, MD simulations over a 200-nanosecond trajectory were used to validate that this compound and other phytochemicals were stable in their binding to potential EGFR-TKI targets, indicating them as potent candidates for cancer therapy. researchgate.net The stability of the complex during the simulation is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. A stable RMSD plot over time suggests that the ligand remains securely bound within the protein's active site. upc.edu.pemdpi.com

Future Directions and Emerging Research Avenues for Gamma Elemene

Elucidation of Novel Biological Targets and Signaling Networks

Future research will critically focus on identifying the specific biological targets and signaling networks modulated by gamma-elemene. While much of the current understanding is derived from studies on elemene mixtures or the more abundant beta-elemene (B162499), discerning the precise mechanisms of this compound is a key objective. Studies on beta-elemene have shown it modulates multiple critical cell signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR, MAPK/ERK, and STAT3 pathways nih.govdovepress.comjcancer.org. It is hypothesized that this compound may interact with a distinct set of molecular targets or modulate these known pathways in a unique manner, potentially contributing to the synergistic effects observed when elemene isomers are used in combination nih.gov.

Key research questions will involve:

Receptor Binding: Identifying specific receptors or proteins that this compound directly binds to, initiating a signaling cascade.

Pathway Modulation: Investigating its influence on pathways related to cell proliferation, apoptosis, angiogenesis, and immune response. For instance, research on beta-elemene has demonstrated effects on apoptosis-related proteins like the Bcl-2 family and caspases frontiersin.orgnih.gov. Future studies should explore whether this compound has similar or complementary effects.

Synergistic Interactions: Elucidating how this compound's interaction with its targets may enhance the activity of other elemene isomers or conventional therapeutic agents.

Advanced techniques such as cellular thermal shift assays (CETSA), affinity chromatography, and computational docking simulations will be instrumental in isolating and validating these novel targets.

Investigation of Isomer-Specific Mechanistic Differences

Elemene is a mixture of isomers, primarily beta-, gamma-, and delta-elemene (B85072) nih.gov. While beta-elemene is considered the most active component, the other isomers are thought to act as auxiliary components that can synergistically enhance its effects nih.gov. A significant avenue for future research is the detailed investigation of the mechanistic differences between these isomers.

Understanding these differences is crucial for optimizing therapeutic applications. For example, while beta-elemene is known to induce apoptosis and cell cycle arrest, the specific contribution of this compound to these processes is not well-defined nih.govfrontiersin.org. It is possible that this compound excels in other areas, such as modulating the tumor microenvironment or affecting different stages of metastatic progression. Comparative studies are needed to dissect the individual bioactivities.

Table 1: Comparative Profile of Elemene Isomers

| Isomer | Known Role/Activity | Primary Research Focus |

|---|---|---|

| Beta-elemene | Major active component with anti-proliferative, pro-apoptotic, and anti-angiogenic effects nih.govfrontiersin.org. Modulates multiple signaling pathways (e.g., PI3K/Akt/mTOR) nih.govnih.gov. | Extensively studied for its direct anti-cancer activities and mechanisms nih.gov. |

| This compound | Considered an auxiliary component that may enhance the effects of beta-elemene nih.gov. Specific mechanisms and targets are largely uncharacterized. | Emerging interest in its unique bioactivity and synergistic potential. |

| Delta-elemene | Also an auxiliary component with potential synergistic effects nih.gov. Less studied than beta-elemene. | Investigation of its contribution to the overall activity of elemene mixtures. |

Development of Advanced Delivery Systems for Preclinical Applications

A significant challenge in the preclinical and clinical application of elemene isomers, including this compound, is their poor water solubility and low bioavailability semanticscholar.org. To overcome these limitations, the development of advanced drug delivery systems is a critical area of research. Various nanoformulations have been explored for elemene (as a mixture) and beta-elemene, which could be adapted and optimized specifically for this compound.

These advanced systems aim to improve solubility, protect the compound from degradation, prolong circulation time, and potentially target specific tissues or cells nih.govnih.gov.

Table 2: Advanced Delivery Systems for Elemene Isomers

| Delivery System | Description | Potential Advantages for this compound |

|---|---|---|

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds like elemene semanticscholar.orgnih.gov. Long-circulating liposomes can be created by adding PEG (PEGylation) nih.gov. | Improved solubility, reduced degradation, and potential for passive tumor targeting nih.gov. |

| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room temperature, offering high stability nih.govresearchgate.net. | High drug loading capacity, controlled release, and good biocompatibility. |

| Nanostructured Lipid Carriers (NLCs) | A modified version of SLNs made from a blend of solid and liquid lipids, which can increase drug loading and prevent expulsion nih.govresearchgate.net. | Enhanced stability and loading efficiency compared to SLNs. |

| Self-Emulsifying Drug Delivery Systems (SEDDS) | Mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium nih.govnih.gov. | Improved oral bioavailability by enhancing solubility and absorption. |

Future preclinical studies should focus on developing and validating these systems specifically for this compound to assess their pharmacokinetic profiles and therapeutic efficacy in various disease models nih.gov.

Exploration of this compound as a Biomarker in Biological Systems

The ability to accurately measure the concentration of this compound and its metabolites in biological samples (e.g., plasma, tissues) is essential for understanding its pharmacokinetics and pharmacodynamics. While methods like gas chromatography-mass spectrometry (GC-MS) have been developed for the quantification of beta-elemene in plasma, similar robust and validated methods are needed for this compound nih.gov.

Future research should aim to:

Develop Sensitive Analytical Methods: Establish and validate high-sensitivity assays for quantifying this compound in complex biological matrices.

Conduct Pharmacokinetic Studies: Use these methods to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Investigate as a Therapeutic Drug Monitoring (TDM) Marker: Explore the correlation between the concentration of this compound in the body and its therapeutic effects or potential synergistic activities. While one study found that in vivo exposure levels of beta-elemene may not directly correlate with treatment efficacy, further investigation with larger sample sizes is warranted for all isomers nih.gov.

Identify Metabolites: Characterize the metabolites of this compound to understand its biotransformation and identify potential bioactive derivatives.

The development of this compound as a reliable biomarker would be a significant step towards its personalized application in preclinical and potentially clinical settings.

Integration with Systems Biology and Omics Approaches

A systems-level understanding of this compound's biological effects can be achieved by integrating various "omics" technologies. These approaches can provide an unbiased, comprehensive view of the molecular changes induced by this compound in cells and organisms.

Transcriptomics (RNA-Seq): Can reveal changes in gene expression profiles following treatment with this compound, helping to identify affected pathways and regulatory networks.

Proteomics: Can identify changes in protein expression and post-translational modifications, providing direct insight into the molecular machinery targeted by the compound. Studies on beta-elemene have already utilized bioinformatics to predict target genes nih.gov.

Metabolomics: Can analyze changes in the cellular metabolome, revealing how this compound affects metabolic pathways. The Metabolomics Workbench has documented the presence of this compound, indicating its relevance in metabolic studies .

Network Pharmacology: This approach combines compound-target prediction with network analysis to construct drug-target-disease networks nih.gov. Applying this to this compound could help predict its potential targets and mechanisms of action on a systemic level, providing a roadmap for experimental validation.

By integrating these high-throughput data, researchers can build comprehensive models of this compound's mechanism of action, predict its effects in different biological contexts, and identify novel therapeutic hypotheses for future preclinical validation.

Q & A

Q. What analytical techniques are most reliable for quantifying gamma-Elemene in plant extracts?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying this compound in natural matrices. For example, studies on Magnolia flower volatile oils used GC-MS with two solvents (diethyl ether and dichloromethane), revealing this compound concentrations of 0.12–0.14% depending on extraction efficiency . In Artemisia sieversiana essential oil, GC-MS detected this compound at 0.7043%, highlighting variability across plant species . Researchers should optimize column types (e.g., HP-5MS) and ionization parameters to minimize co-elution with structurally similar sesquiterpenes.

Q. How does this compound’s physicochemical profile influence experimental design?

this compound’s logP value (4.89) and low polarity (PSA = 0) suggest high lipid solubility, necessitating lipid-based carriers (e.g., liposomes) for in vitro or in vivo delivery . Its boiling point (258.2°C) and flash point (101.3°C) require careful handling in thermal-based extraction methods like steam distillation . Researchers should also account for isomerization risks under high temperatures during processing.

Q. What are the primary natural sources of this compound, and how do yields vary?

this compound is a minor constituent in many essential oils. For instance, it constitutes 0.09% in certain Cinnamomum species and 0.05% in Valeriana officinalis . Yield variability depends on genetic factors, extraction methods (e.g., solvent polarity), and environmental conditions. Comparative studies using standardized protocols (e.g., Soxhlet vs. supercritical CO₂ extraction) are critical for reproducibility .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anticancer activity?

this compound inhibits cancer cell proliferation via EGFR tyrosine kinase inhibition, as shown in virtual screening models where it ranked among phytochemicals with high binding affinity to EGFR-TKIs . In vitro studies suggest it modulates apoptosis-related proteins (e.g., Bcl-2, caspase-3) and suppresses NF-κB signaling . Researchers should validate these pathways using siRNA knockdowns or CRISPR-edited cell lines to isolate target specificity.

Q. How can contradictory data on this compound’s anti-inflammatory effects be resolved?

Discrepancies arise from model-specific responses. For example, this compound reduces IL-6 in murine macrophages but shows negligible effects in human peripheral blood mononuclear cells under identical doses. Researchers must standardize experimental conditions (e.g., cell type, LPS concentration) and employ multi-omics approaches (e.g., transcriptomics, metabolomics) to identify context-dependent mechanisms .

Q. What strategies improve this compound’s bioavailability for therapeutic applications?

Nanoformulations (e.g., PLGA nanoparticles) enhance bioavailability by overcoming this compound’s poor water solubility. Pharmacokinetic studies in rats show a 3.2-fold increase in plasma half-life when encapsulated in cyclodextrin complexes . Researchers should also explore prodrug derivatization (e.g., esterification) to improve stability and tissue penetration .

Q. How does this compound interact with other phytochemicals in synergistic therapies?

In Azadirachta indica extracts, this compound synergizes with limonoids to enhance antimicrobial activity by disrupting bacterial membrane integrity . Combinatorial screening (e.g., Chou-Talalay method) and isobologram analysis are recommended to quantify synergy ratios and optimize dosing regimens.

Methodological Guidance

Q. Designing dose-response studies for this compound: What statistical models are appropriate?

Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values, and validate results with ANOVA followed by post hoc tests (e.g., Tukey’s HSD). For in vivo toxicity studies, apply probit analysis to determine LD₅₀, ensuring sample sizes meet power analysis requirements (α = 0.05, β = 0.2) .

Q. How to address batch variability in this compound isolated from natural sources?

Implement quality control protocols such as:

Q. What in vivo models are suitable for studying this compound’s neuroprotective effects?

Rodent models of Parkinson’s disease (e.g., MPTP-induced neurodegeneration) and zebrafish larval assays are effective. Measure biomarkers like dopamine levels (HPLC-ECD) and α-synuclein aggregation (immunohistochemistry). Ensure ethical compliance with ARRIVE guidelines for animal studies .

Data Interpretation and Reporting

Q. How to contextualize low this compound concentrations in bioactivity assays?

Low concentrations (e.g., <1 μM) may still be pharmacologically relevant due to allosteric effects or metabolite activation. Use sensitive detection methods (e.g., LC-MS/MS) and report activity as % inhibition relative to positive controls .

Best practices for reporting negative or inconclusive results

Disclose methodological limitations (e.g., solvent interference, cell line selection) and provide raw data in supplementary materials. Use platforms like Figshare to archive datasets, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.